molecular formula C16H9ClN2 B1427092 2-Chlorodibenzo[f,h]quinoxaline CAS No. 1202564-31-5

2-Chlorodibenzo[f,h]quinoxaline

Cat. No. B1427092
M. Wt: 264.71 g/mol
InChI Key: FEYJCWNQZBKYKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of 2-Chlorodibenzo[f,h]quinoxaline is defined by its linear formula: C16H9ClN2 . It’s a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

The reaction of 2,3-dichloroquinoxaline with thiourea affords a product in moderate to good yields . The best yield of quinoxaline-2,3(1H,4H)-dithione was synthesized by treatment with sodium hydrogen sulfide(NaSH) in ethanol under reflux for 5 h followed by neutralization with acid .


Physical And Chemical Properties Analysis

2-Chlorodibenzo[f,h]quinoxaline has a molecular weight of 264.71 g/mol. Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

  • Carcinogenesis Research :

    • The study by (Kleman, Overvik, Mason, & Gustafsson, 1990) investigates the effects of certain food mutagens on the expression of cytochrome P450IA proteins in rats. Although the main focus is on other quinoxaline derivatives, this research provides insight into the broader applications of quinoxalines in studying carcinogenic processes.
  • Neuroprotection Studies :

  • Antimicrobial Activity :

    • The study by (Singh, Deivedi, Hashim, & Singhal, 2010) explores the synthesis of new quinoxaline derivatives with optimized antimicrobial activity, indicating the relevance of quinoxaline structures in developing new antimicrobial agents.
  • Chemical Synthesis and Spectroscopy :

    • Research conducted by (Veroni, Mitsopoulou, & Lahoz, 2008) examines the spectroscopic properties and crystal structure of quinoxaline derivatives, underlining their significance in the field of chemical synthesis and analysis.
  • Synthesis of Biologically Active Quinoxalines :

    • The study by (Khatoon & Abdulmalek, 2021) discusses the synthesis of quinoxaline derivatives for various therapeutic uses, including their role in drugs for treating cancer and infectious diseases.
  • Development of Novel Tetracyclic Ring Systems :

    • Research by (Banekovich, Mereiter, & Matuszczak, 2003) focuses on the development of a novel tetracyclic ring system involving quinoxaline, demonstrating the chemical versatility and potential for creating new molecular structures.
  • Metabolic Pathways of Quinoxalines :

  • Analytical Chemistry Applications :

    • Research by (Dutt, Sanayal, & Nag, 1968) shows how quinoxaline derivatives can be used as analytical reagents in chemistry, highlighting their utility in various analytical procedures.
  • Antimicrobial Activity Evaluation :

  • Synthesis of Pesticidal Quinoxalines :

    • Research by (Liu et al., 2020) discusses the synthesis of novel quinoxaline derivatives with pesticidal activities, indicating their applications in agriculture.

Safety And Hazards

2-Chlorodibenzo[f,h]quinoxaline has certain safety information associated with it. It has hazard statements H302;H315;H320;H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoxalines have several prominent pharmacological effects and diverse therapeutic uses, making them a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

3-chlorophenanthro[9,10-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2/c17-14-9-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYJCWNQZBKYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorodibenzo[f,h]quinoxaline

Synthesis routes and methods

Procedure details

Next, 18 mL of phosphoryl chloride was dripped into 2.91 g of dibenzo[f,h]quinoxaline-1-oxide obtained in the above Step 1. This mixed solution was stirred while being heated under reflux for 1 hour. This mixed solution was poured into iced water, followed by addition of potassium carbonate so that the mixture was alkaline. This solution was filtered, and the obtained residue was washed with water and then methanol to give the object of the synthesis (as a pale yellow powder in a yield of 93%). The synthesis scheme of Step 2 is illustrated in the following (a″′-2-2).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Yamawaki, K Suzuki, T Kubota… - … and Devices XX, 2016 - spiedigitallibrary.org
We investigated a correlation between lifetime and the halogen element concentration in an organic light-emitting diode (OLED) and conducted experiments and simulations to discuss …
Number of citations: 5 www.spiedigitallibrary.org

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